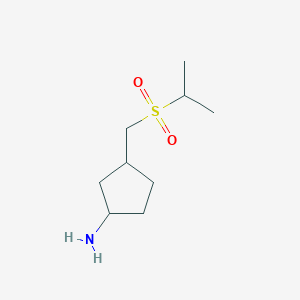
3-((Isopropylsulfonyl)methyl)cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Isopropylsulfonyl)methyl)cyclopentanamine is an organic compound with a unique structure that combines a cyclopentane ring with an isopropylsulfonyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Isopropylsulfonyl)methyl)cyclopentanamine typically involves the reaction of cyclopentanamine with isopropylsulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of cyclopentanamine attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include cyclopentanamine, isopropylsulfonyl chloride, and a suitable base such as sodium hydroxide or potassium carbonate.
Análisis De Reacciones Químicas
Types of Reactions
3-((Isopropylsulfonyl)methyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: N-substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-((Isopropylsulfonyl)methyl)cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((Isopropylsulfonyl)methyl)cyclopentanamine involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various biochemical pathways. The isopropylsulfonyl group can influence the compound’s reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanamine: A simpler analog without the isopropylsulfonyl group.
3-Methylcyclopentanamine: A similar compound with a methyl group instead of the isopropylsulfonyl group.
Uniqueness
3-((Isopropylsulfonyl)methyl)cyclopentanamine is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s solubility, stability, and reactivity compared to its simpler analogs.
Propiedades
Fórmula molecular |
C9H19NO2S |
|---|---|
Peso molecular |
205.32 g/mol |
Nombre IUPAC |
3-(propan-2-ylsulfonylmethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C9H19NO2S/c1-7(2)13(11,12)6-8-3-4-9(10)5-8/h7-9H,3-6,10H2,1-2H3 |
Clave InChI |
NVROWTBHVBGPRX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)CC1CCC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)
![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)
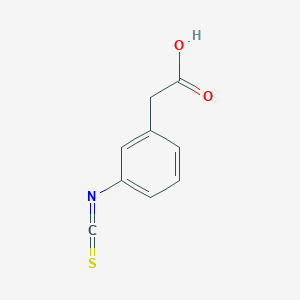

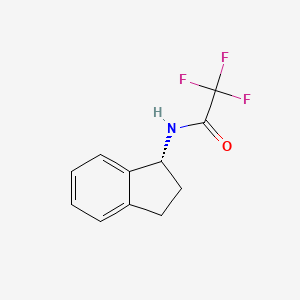

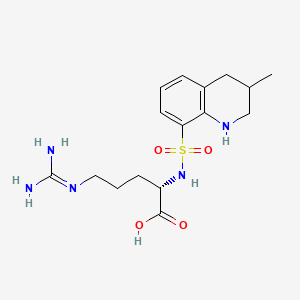
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)

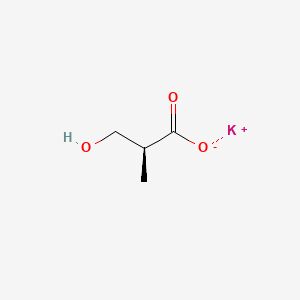
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)

![1,3-Dihydrospiro[indene-2,2'-morpholine]](/img/structure/B15293699.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15293709.png)
